REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[C:5](=[CH:11]OCC)[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[I:16][C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1>C1(C)C=CC=CC=1>[I:16][C:17]1[CH:23]=[CH:22][C:20]([NH:21][CH:11]=[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:15])[C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
20.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)=COCC)=O
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
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1 h
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Type
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CUSTOM
|
Details
|
After this period of time, solvents were removed under vacuum
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Type
|
CUSTOM
|
Details
|
the crude material was precipitated in methyl tert-butyl ether
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Type
|
FILTRATION
|
Details
|
the resulting white solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |